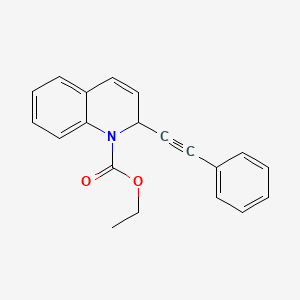
Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate: is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This structure is further modified with an ethyl ester group at the 1-position and a phenylethynyl group at the 2-position, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a palladium-catalyzed coupling reaction.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl chloroformate to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The phenylethynyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: This compound has shown potential in antimicrobial and anticancer research. Its quinoline core is known for its broad-spectrum bioactivity, including antimalarial, antibacterial, and antiviral properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its conjugated system and electronic properties .
作用机制
The mechanism of action of Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate is primarily related to its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .
相似化合物的比较
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic with a quinoline core.
Primaquine: Another antimalarial drug with a quinoline core.
Uniqueness: Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate is unique due to its phenylethynyl group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and material science .
属性
CAS 编号 |
872714-08-4 |
|---|---|
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
ethyl 2-(2-phenylethynyl)-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)21-18(14-12-16-8-4-3-5-9-16)15-13-17-10-6-7-11-19(17)21/h3-11,13,15,18H,2H2,1H3 |
InChI 键 |
NVXZBNUZJYSLLF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


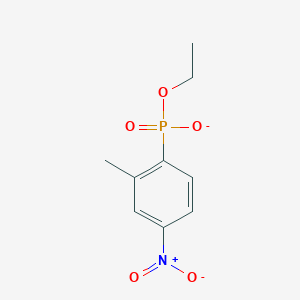
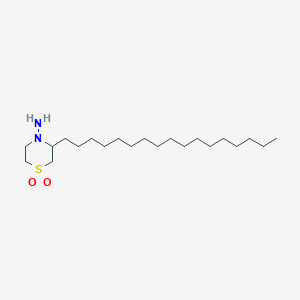
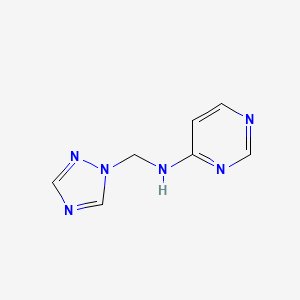
![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)


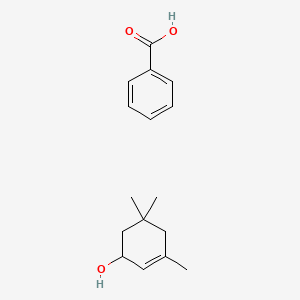
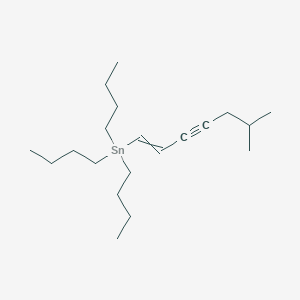
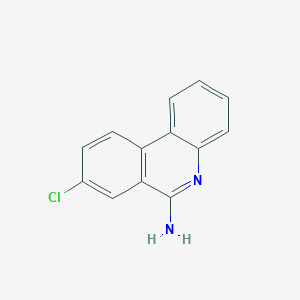
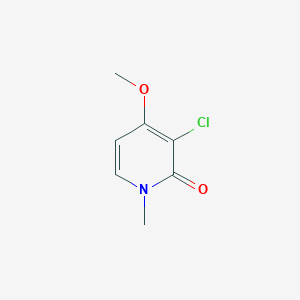
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
